molecular formula C9H6O4S B2730665 7-methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde CAS No. 4991-69-9

7-methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde

Cat. No.: B2730665
CAS No.: 4991-69-9
M. Wt: 210.2
InChI Key: CHKUOUCLUGYPJO-UHFFFAOYSA-N
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Description

7-Methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde (CAS# 4991-69-9) is a heterocyclic organic compound featuring a benzoxathiole core (a fused benzene ring with an oxygen and sulfur atom). Key structural attributes include:

  • Methoxy group (-OCH₃) at position 7, contributing electron-donating effects.
  • Carbaldehyde (-CHO) at position 5, a reactive electrophilic site.
  • Oxo group (=O) at position 2, stabilizing the ring via conjugation.

This compound is categorized as a research chemical, primarily employed in synthetic organic chemistry and pharmaceutical intermediate synthesis .

Properties

IUPAC Name

7-methoxy-2-oxo-1,3-benzoxathiole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4S/c1-12-6-2-5(4-10)3-7-8(6)13-9(11)14-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKUOUCLUGYPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)C=O)SC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde derivatives with sulfur-containing reagents to form the benzoxathiole ring . The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

Chemistry: 7-methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions and studies .

Biology and Medicine: Its derivatives may exhibit biological activity, making it a valuable compound for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications .

Mechanism of Action

The mechanism of action of 7-methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzoxathiole Derivatives

Key Structural Analogues

The benzoxathiole family includes derivatives with variations in substituents, which significantly alter physicochemical and reactive properties. Below is a comparative analysis:

Table 1: Structural and Commercial Comparison
Compound Name Substituents Commercial Availability (CymitQuimica) Price Range (2025) Key Applications
7-Methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde 7-OCH₃, 5-CHO, 2=O 50 mg–500 mg €457–€1,173 Research chemical
6-Hydroxy-1,3-benzoxathiol-2-one 6-OH, 2=O 10 g–100 g €448–€1,190 Synthetic intermediate
Table 2: Substituent-Driven Property Differences
Property 7-Methoxy-2-oxo-...carbaldehyde 6-Hydroxy-1,3-benzoxathiol-2-one
Electron Effects Methoxy (-OCH₃) donates electrons, stabilizing the ring Hydroxy (-OH) is electron-withdrawing via resonance
Reactivity Carbaldehyde enables nucleophilic additions (e.g., Grignard reactions) Oxo group at position 2 may participate in keto-enol tautomerism
Solubility Likely soluble in polar aprotic solvents (e.g., DCM, ethyl acetate)* Higher solubility in polar solvents due to -OH group
Commercial Use High cost, small-scale research Bulk availability suggests industrial use

*Inferred from solubility data of structurally related compounds in chloroform, DCM, and ethyl acetate .

Lumping Strategy for Benzoxathiole Derivatives

The lumping strategy groups compounds with analogous structures to simplify reaction networks in computational modeling. For example:

  • 7-Methoxy-2-oxo-...carbaldehyde and 6-Hydroxy-1,3-benzoxathiol-2-one could be lumped as "substituted benzoxathioles" due to shared core reactivity (e.g., electrophilic substitution at position 5 or 6) .
  • Differences in substituents (-CHO vs. -OH) necessitate separate treatment in reaction pathways involving nucleophilic or redox processes.

Research and Industrial Relevance

  • 7-Methoxy-2-oxo-...carbaldehyde : Its carbaldehyde group makes it valuable for synthesizing Schiff bases or heterocyclic extensions, critical in drug discovery .
  • 6-Hydroxy-1,3-benzoxathiol-2-one : Bulk availability and hydroxyl group suggest utility in polymer chemistry or agrochemical synthesis .

Biological Activity

7-Methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde is a unique compound with the molecular formula C₉H₆O₄S and a molecular weight of 210.21 g/mol. Its structure features a benzoxathiole ring, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound is synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with sulfur-containing reagents. Various synthetic routes can be employed to optimize yield and purity, often involving purification techniques such as recrystallization or chromatography. The aldehyde group in this compound can undergo oxidation and reduction reactions, which are crucial for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, such as enzymes and receptors. The specific mechanisms depend on the derivatives formed from this compound, as they may exhibit different pharmacological properties .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of compounds derived from benzoxathiole. For instance, derivatives have been evaluated for their ability to inhibit programmed cell death ligand 1 (PD-L1), a critical target in cancer immunotherapy. One derivative exhibited an IC50 value of 1.8 nM in assays designed to measure PD-L1 inhibition, indicating strong antitumor potential .

Antimicrobial Properties

The compound's derivatives have also shown promising antimicrobial activity. Research indicates that modifications to the benzoxathiole structure can enhance efficacy against various bacterial strains. This suggests a broader application in developing new antimicrobial agents .

Case Studies

StudyFindings
Antitumor Activity A derivative displayed an IC50 value of 1.8 nM against PD-L1, significantly outperforming existing therapies .
Antimicrobial Effects Modified derivatives demonstrated enhanced activity against multiple bacterial strains, suggesting potential for new antibiotic development .
Mechanistic Insights Studies indicate that the interaction with PD-L1 may promote antitumor immunity, enhancing the effectiveness of immune checkpoint inhibitors .

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors.
  • Spill Management : Neutralize with sodium bisulfite solution and adsorb with inert material (vermiculite).
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

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